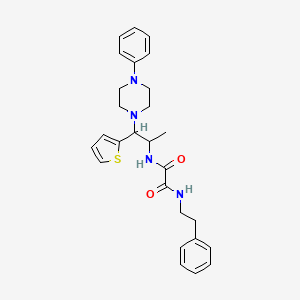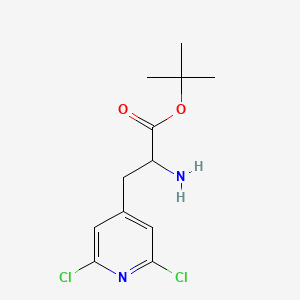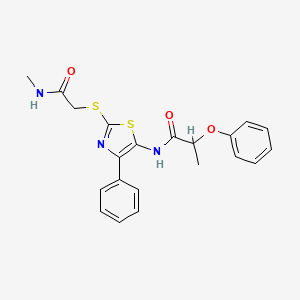
3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have stimulating effects on the central nervous system, which may be useful in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. In pharmacology, this compound has been studied for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new psychoactive drugs.
作用机制
The exact mechanism of action of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride is not fully understood. However, it is believed to act as a monoamine releaser, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This results in stimulating effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, decrease appetite, and increase body temperature. It has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. In addition, this compound has been shown to have anxiogenic effects, increasing anxiety-like behavior in animal models.
实验室实验的优点和局限性
3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is soluble in water and ethanol, making it easy to administer to animals. However, there are also some limitations to its use. This compound has not been extensively studied in humans, and its long-term effects are not well understood. In addition, its stimulating effects on the central nervous system may make it difficult to interpret behavioral studies.
未来方向
There are several future directions for research on 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride. One area of interest is its potential as a drug delivery agent for the treatment of neurological disorders. Another area of interest is its potential as a lead compound for the development of new psychoactive drugs. Further studies are also needed to understand the long-term effects of this compound and its mechanism of action in more detail.
合成方法
3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride can be synthesized through a multi-step process involving the reaction of cyclobutanone with isopropylamine followed by a series of purification steps. The resulting product is a white crystalline powder that is soluble in water and ethanol.
安全和危害
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
属性
IUPAC Name |
3,3-dimethyl-N-propan-2-ylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-7(2)10-8-5-9(3,4)6-8;/h7-8,10H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQKUJFYMHEUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(C1)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2623602.png)



![4-oxo-8-phenyl-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2623607.png)

![N-(4-fluorobenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2623611.png)




![Butyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2623616.png)
![2-ethyl-6-(4-methoxybenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2623617.png)
